tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVKUVEPGIQPI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine derivative.
Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester.
Hydroxy-Methylpropyl Side Chain Addition: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the appropriate alcohol or alkoxide reacts with the intermediate formed in the previous step.
Industrial Production Methods
In industrial settings, the production of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group or the hydroxy-methylpropyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1.1. Neuropharmacological Applications
Research indicates that compounds similar to tert-butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate exhibit potential as multitarget drugs for neurodegenerative diseases. For instance, a related compound has demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is relevant in Alzheimer's disease models. The study showed that the compound could inhibit amyloidogenesis and reduce inflammation markers such as TNF-α in cell cultures .
1.2. Synthesis and Derivatives
The synthesis of this compound involves protecting group strategies that enhance yield and minimize by-products, as demonstrated in studies focusing on similar piperidine derivatives. The synthetic pathways often utilize coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired ester .
2.1. In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of this compound on various cell lines, particularly those relevant to neurodegenerative conditions. The MTT assay is commonly employed to assess cell viability in the presence of the compound, showing promising results in reducing cell death induced by toxic agents like amyloid beta .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-methylpropyl side chain and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Branching and stereochemistry (e.g., (R)-configuration in the target compound) significantly alter molecular shape, impacting lipophilicity and binding affinity.
- Substituents like pyridinyl (aromatic) or amino groups introduce distinct electronic properties, influencing reactivity and biological activity .
Physicochemical Properties
Comparative data for solubility, polarity, and bioavailability-related parameters:
| Compound Name | TPSA (Ų) | LogP | Solubility (DMSO) | Solubility (Methanol) | Bioavailability Score |
|---|---|---|---|---|---|
| tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate* | ~55 | ~2.1 | High | High | 0.55 |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 55.4 | 1.66 | 18.9 mg/mL | 14.1 mg/mL | 0.55 |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | 75.9 | 1.32 | Moderate | Moderate | 0.65 |
Key Observations :
- The target compound’s methyl branching may slightly increase LogP compared to linear analogs, enhancing membrane permeability but reducing aqueous solubility.
Biological Activity
tert-Butyl 4-((R)-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate (CAS No. 156185-63-6) is a piperidine derivative with notable biological activity, particularly in the context of antimicrobial and neuroprotective properties. This compound has been the subject of various studies aimed at understanding its mechanism of action, pharmacological potential, and therapeutic applications.
The molecular formula of this compound is C13H25NO3, with a molecular weight of 243.34 g/mol. Its structure includes a piperidine ring substituted with a tert-butyl group and a hydroxypropyl moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H25NO3 |
| Molecular Weight | 243.34 g/mol |
| CAS Number | 156185-63-6 |
| InChI Key | OXPWHPCCUXESFQ-UHFFFAOYSA-N |
| Boiling Point | Not available |
Antimicrobial Properties
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its inhibitory effects on the MenA enzyme, a critical target in the menaquinone biosynthesis pathway essential for Mtb survival under hypoxic conditions.
In a structure-activity relationship (SAR) study involving various piperidine derivatives, this compound exhibited significant inhibitory activity against MenA with IC50 values ranging from 13 to 22 µM, indicating its potential as an antitubercular agent .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for neuroprotective effects. Research indicates that it can act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer's disease pathology. In vitro studies demonstrated that this compound can inhibit amyloid beta aggregation significantly, showing up to 85% inhibition at concentrations of 100 µM .
Study on Antimycobacterial Activity
A recent study focused on evaluating the efficacy of several piperidine derivatives against Mtb. The results indicated that this compound not only inhibited MenA but also displayed favorable pharmacokinetic properties when used in combination therapies. This combination approach led to nearly complete sterilization of Mtb in vivo within two weeks .
Neuroprotective Mechanisms
Another research effort assessed the impact of this compound on astrocyte cells exposed to amyloid beta peptides. The findings revealed that it could significantly improve cell viability under toxic conditions induced by amyloid beta, suggesting a protective role against neurodegeneration. The mechanism appears to involve modulation of inflammatory responses and reduction in oxidative stress markers .
Q & A
Q. How to address discrepancies in reported solubility values for this compound across solvents?
- Methodological Answer : Re-evaluate solubility using USP/Ph. Eur. shake-flask method: Saturate solvent (e.g., water, ethanol, DCM) with the compound, equilibrate at 25°C for 24 hr, and quantify supernatant via UV spectrophotometry (λmax ~254 nm). Control for polymorphic forms by characterizing crystals via XRPD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
